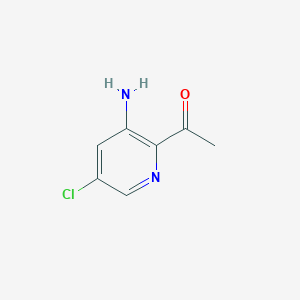
6-(Difluoromethoxy)quinoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Difluoromethoxy)quinoline-2,4(1H,3H)-dione is a chemical compound with the following structure:
Structure:C9H4F2NO2
It belongs to the quinoline family and contains a difluoromethoxy group (-OCHF2) at the 6-position. Quinoline derivatives exhibit diverse biological activities and find applications in various fields.
準備方法
a. Photocatalyzed Synthesis: A mild and eco-friendly method for constructing carbonyl-containing quinoline-2,4(1H,3H)-diones involves the use of O2 as an oxidant. This reaction is photocatalyzed by reusable 4CzIPN (4,4’-bis(carbazol-9-yl)biphenyl) under visible light. The process is transition-metal free, cost-effective, and sustainable, yielding the products in moderate to high yields .
化学反応の分析
6-(Difluoromethoxy)quinoline-2,4(1H,3H)-dione can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed include derivatives with modified functional groups.
科学的研究の応用
a. Medicinal Chemistry: Researchers explore the potential of quinoline derivatives as drug candidates. The compound’s unique structure may contribute to its activity against specific molecular targets, such as enzymes or receptors.
b. Material Science: Quinoline-based materials find applications in organic electronics, sensors, and luminescent devices. The difluoromethoxy substitution could enhance specific properties.
c. Agrochemicals: Quinoline derivatives are investigated for their pesticidal and herbicidal properties. The compound’s stability and reactivity may play a role in its effectiveness.
作用機序
The exact mechanism by which 6-(Difluoromethoxy)quinoline-2,4(1H,3H)-dione exerts its effects remains an active area of research. It likely involves interactions with cellular components, signaling pathways, or enzymatic processes.
類似化合物との比較
While there are several quinoline derivatives, the difluoromethoxy substitution sets this compound apart. Similar compounds include other quinolines with diverse substituents, but their specific properties and applications vary.
特性
分子式 |
C10H7F2NO3 |
|---|---|
分子量 |
227.16 g/mol |
IUPAC名 |
6-(difluoromethoxy)-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C10H7F2NO3/c11-10(12)16-5-1-2-7-6(3-5)8(14)4-9(15)13-7/h1-3,10H,4H2,(H,13,15) |
InChIキー |
WNOXNOMKPBXCPY-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)C2=C(C=CC(=C2)OC(F)F)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




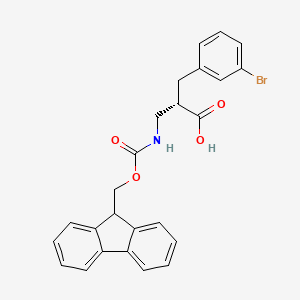
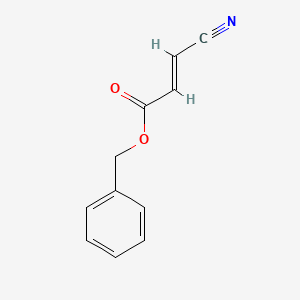
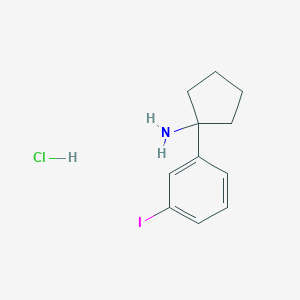
![4-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B12955249.png)
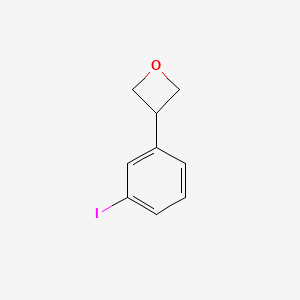
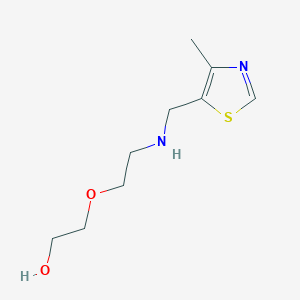
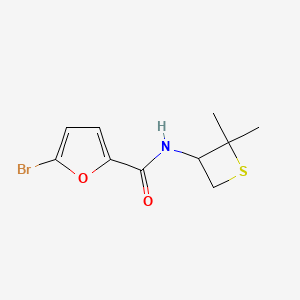


![4-(6-(4-Hydroxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B12955293.png)

